1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl-
Description
1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl-, is a substituted pyrrole derivative characterized by a carboxaldehyde functional group at position 2 of the pyrrole ring. Its structure includes three distinct substituents:
- 1-(1,1-dimethylethyl) (tert-butyl group) at position 1,
- 3-chloro at position 3,
- 5-phenyl at position 5.
Pyrrole carboxaldehydes are of interest in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates.
Properties
CAS No. |
850642-18-1 |
|---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
1-tert-butyl-3-chloro-5-phenylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H16ClNO/c1-15(2,3)17-13(9-12(16)14(17)10-18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
NJDUCRAILDBTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=C1C=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety and efficiency .
Chemical Reactions Analysis
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized pyrrole derivatives .
Scientific Research Applications
1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Differences :
- Substituents: A tert-butyl group at position 5 (vs. Properties:
- Molecular formula: C₉H₁₃NO
- Molar mass: 151.21 g/mol
- Melting point: 66–67°C
- Boiling point: 247.3°C (predicted)
- pKa: 16.06 (predicted) .
Key Contrast : The absence of electron-withdrawing groups (e.g., Cl) and the tert-butyl’s position likely result in lower polarity and higher thermal stability compared to the target compound.
4-(1,1-Dimethylethyl)-1H-Pyrrole-2-carboxaldehyde (CAS 156245-57-7)
Structural Differences :
- Substituents: A tert-butyl group at position 4 (vs. Properties:
- Molecular formula: Not explicitly provided, but likely C₉H₁₃NO (same as 5-tert-butyl analog). Key Contrast: The tert-butyl group at position 4 may alter steric hindrance and electronic distribution differently than at position 1 or 5, affecting reactivity in substitution or coupling reactions .
1H-Pyrrole-3-carboxaldehyde Derivatives (e.g., CAS 338749-87-4)
Structural Differences :
- Carboxaldehyde at position 3 (vs. position 2) with dichlorophenyl and methylsulfonyl substituents.
- Example: 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde.
Properties : - Molecular formula: C₁₉H₁₅Cl₂NO₃S
- Molar mass: 408.3 g/mol
Key Contrast : The carboxaldehyde’s position (3 vs. 2) and additional electronegative groups (Cl, SO₂CH₃) may enhance electrophilicity and biological activity, such as anti-inflammatory or kinase inhibition .
Other Pyrrole-2-carboxaldehydes in Analytical Studies
and list 1H-Pyrrole-2-carboxaldehyde (without substituents) detected in plant extracts from Kenya, Tanzania, and Asia, with concentrations ranging from 0.21% to 2.57% .
Data Table: Comparative Analysis of Pyrrole Carboxaldehyde Derivatives
*Note: Data for the target compound is inferred based on structural analogs due to lack of direct evidence.
Research Findings
- Natural Occurrence : Unsubstituted 1H-Pyrrole-2-carboxaldehyde is identified in African and Asian plant extracts, suggesting its role as a flavor or fragrance component .
- Synthetic Applications: Tert-butyl-substituted pyrrole aldehydes are precursors in agrochemicals and pharmaceuticals. For example, pyridaben (a pesticide) uses tert-butyl and methylthio groups on a pyridazinone scaffold .
- Functional Group Impact : The position of the carboxaldehyde (2 vs. 3) and substituents (Cl, Ph, tert-butyl) significantly alter reactivity. For instance, chloro groups increase electrophilicity, while tert-butyl groups enhance steric protection .
Biological Activity
1H-Pyrrole-2-carboxaldehyde, 3-chloro-1-(1,1-dimethylethyl)-5-phenyl- is a compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The following table summarizes key chemical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 850642-18-1 |
| Molecular Formula | C15H16ClNO |
| Molecular Weight | 261.74 g/mol |
| IUPAC Name | 1-tert-butyl-3-chloro-5-phenylpyrrole-2-carbaldehyde |
| InChI Key | NJDUCRAILDBTNL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-phenyl-1H-pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydride. This reaction must be conducted under controlled conditions to maximize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to active sites and obstructing substrate access. The presence of tert-butyl and phenyl groups enhances its binding affinity and specificity, potentially leading to significant biological effects.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown strong activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed. The structure–activity relationship (SAR) studies revealed that modifications on the pyrrole ring significantly influence their efficacy against bacterial targets .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of pyrrole derivatives. In vitro studies demonstrated that certain pyrrole-based compounds inhibited the proliferation of various cancer cell lines, including gastric carcinoma. The compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study on Antitubercular Activity
A study focusing on pyrrole derivatives designed as MmpL3 inhibitors found that specific modifications led to enhanced activity against M. tuberculosis. Compounds with bulky substituents showed improved potency compared to simpler structures. For example, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against resistant strains .
Evaluation of Anticancer Properties
In another study, a series of pyrrolidinone-hydrazone derivatives were evaluated for their anticancer properties. One derivative showed significant inhibition of cell migration in various cancer cell lines, indicating its potential as an effective therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
